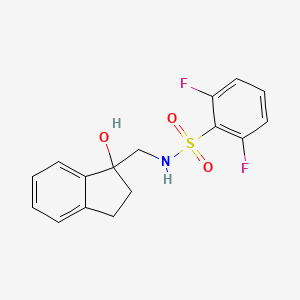

2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO3S/c17-13-6-3-7-14(18)15(13)23(21,22)19-10-16(20)9-8-11-4-1-2-5-12(11)16/h1-7,19-20H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLQIHQRVCDEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=C(C=CC=C3F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors. These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets through a variety of mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization. This allows them to bind with high affinity to their targets and induce changes in cellular function.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities. These can include pathways related to inflammation, cancer, viral infections, and more.

Biological Activity

The compound 2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide, often referred to in scientific literature by its chemical name or CAS number (2034528-25-9), has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, anticancer properties, and other relevant pharmacological effects.

Molecular Formula : C₁₆H₁₅F₂N₁O₃S

Molecular Weight : 339.4 g/mol

CAS Number : 2034528-25-9

Antibacterial Activity

Recent studies have indicated that derivatives of sulfonamides, including this compound, exhibit significant antibacterial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8.33 - 23.15 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Enterococcus faecalis | 8.33 - 23.15 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that the compound may serve as a promising candidate for developing new antibacterial agents against resistant strains .

Antifungal Activity

The compound also shows antifungal activity against various fungal strains, with MIC values indicating moderate to good efficacy:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

This activity highlights the potential of the compound in treating fungal infections .

Anticancer Properties

Preliminary research suggests that compounds with similar structural features to this compound may possess anticancer properties. For instance, studies on related compounds have shown effective inhibition of cancer cell proliferation in various models:

| Cancer Cell Type | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 10.0 |

| HepG2 (liver cancer) | Not specified |

These studies indicate that the compound could induce apoptosis and inhibit cell cycle progression in cancer cells .

Case Studies and Research Findings

A study involving the synthesis and evaluation of similar compounds reported promising results regarding their anticancer activity against multiple cancer types including lung and colorectal cancers. The mechanism of action appears to involve the disruption of microtubule assembly and induction of apoptotic pathways .

In another study focusing on structure–activity relationships (SAR), modifications to the sulfonamide structure were shown to enhance biological activity against both bacterial and cancer cell lines .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent, particularly through its inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.

Case Studies

In vitro studies have demonstrated that the compound can induce apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in annexin V-FITC positive cells by 22-fold compared to controls . Such findings underscore its potential as a therapeutic agent in breast cancer treatment.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural characteristics allow it to interfere with bacterial growth by inhibiting carbonic anhydrases present in bacteria.

Research Findings

Studies have reported that derivatives of benzenesulfonamide exhibit significant antibacterial and anti-biofilm activities . The ability to inhibit bacterial growth makes this compound a candidate for further development in treating bacterial infections.

Synthesis and Derivative Development

The synthesis of 2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide involves several steps that allow for the creation of various derivatives with enhanced biological activity.

| Synthesis Steps | Reagents Used | Conditions |

|---|---|---|

| Step 1 | N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)methylamine | Aqueous Na2CO3 solution at pH 9–10 |

| Step 2 | Benzenesulfonyl chloride | Stirring at room temperature |

| Step 3 | Acidification with HCl | pH adjustment to 2–3 |

This synthetic pathway not only facilitates the production of the target compound but also allows for modifications that can enhance its pharmacological properties.

Q & A

Q. What are the standard synthetic routes for 2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide?

Answer: The synthesis typically involves a nucleophilic substitution reaction between a benzenesulfonamide derivative (e.g., 2,6-difluorobenzenesulfonyl chloride) and an indene-derived alcohol (e.g., 1-hydroxyl-2,3-dihydro-1H-inden-1-ylmethanol). Key steps include:

- Step 1: Activation of the sulfonyl chloride group under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2: Coupling with the indanol derivative via a methylene bridge.

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

Controlled temperature (0–25°C) and anhydrous conditions are critical to minimize side reactions.

Q. How is the compound characterized post-synthesis?

Answer: Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., fluorine coupling patterns at δ 6.8–7.2 ppm for aromatic protons).

- High-Performance Liquid Chromatography (HPLC): Purity assessment using a C18 column with UV detection at 254 nm.

- Mass Spectrometry (MS): ESI-MS to verify molecular weight (expected [M+H]⁺: 340.36) .

Q. What initial bioactivity assays are recommended for this compound?

Answer: Begin with enzyme inhibition assays targeting sulfonamide-sensitive pathways:

- Cyclooxygenase (COX-2) inhibition: Measure IC₅₀ using a fluorometric assay to assess anti-inflammatory potential.

- Carbonic anhydrase inhibition: Use stopped-flow spectroscopy to evaluate binding affinity.

Dose-response curves (1–100 µM) in triplicate ensure statistical validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data?

Answer: Address discrepancies through:

- Reproducibility checks: Repeat synthesis and characterization under identical conditions to rule out batch variability.

- Multi-method validation: Cross-validate NMR data with X-ray crystallography (using SHELXL for refinement) to confirm stereochemistry .

- Bioactivity reassessment: Compare results across independent labs using standardized protocols (e.g., ATPase inhibition assays for kinase targets) .

Q. What strategies optimize synthesis yield and purity for large-scale studies?

Answer:

- Solvent optimization: Replace dichloromethane with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Catalyst screening: Test alternatives to triethylamine (e.g., DMAP) for improved nucleophilic substitution efficiency.

- Flow chemistry: Implement continuous flow reactors to reduce side products and improve scalability .

Q. What advanced techniques are used for structural elucidation and conformation analysis?

Answer:

Q. How can computational methods predict bioactivity and binding mechanisms?

Answer:

- Molecular docking (AutoDock Vina): Screen against protein targets (e.g., COX-2 PDB: 5KIR) to identify binding poses. Prioritize compounds with ΔG < −8 kcal/mol.

- QSAR modeling: Train models using descriptors like LogP, polar surface area, and fluorine atom count to predict IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.